4-azido-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Structural Classification and Nomenclature
4-Azido-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine belongs to the class of aromatic heterocyclic compounds known as pyrazolo[3,4-d]pyrimidines, which consist of a pyrazole ring fused to a pyrimidine ring without sharing a nitrogen atom. The fundamental pyrazolo[3,4-d]pyrimidine core structure contains five nitrogen atoms distributed across the bicyclic framework, with the molecular formula C₅H₄N₄ for the unsubstituted parent compound. This fused ring system exhibits aromatic character and provides multiple sites for chemical functionalization.
The nomenclature of 4-azido-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine follows systematic International Union of Pure and Applied Chemistry conventions. The base name "pyrazolo[3,4-d]pyrimidine" indicates the fusion pattern where the pyrazole ring is fused to positions 3 and 4 of the pyrimidine ring. The "1H" designation specifies the tautomeric form where the hydrogen atom is located on the nitrogen at position 1 of the pyrazole portion. The substituents are numbered according to the fused ring system, with the phenyl group attached to nitrogen-1 and the azido group (-N₃) positioned at carbon-4.
The structural features of this compound can be systematically analyzed through its molecular connectivity. The pyrazolo[3,4-d]pyrimidine scaffold demonstrates a planar arrangement that facilitates π-π stacking interactions, a property that has been observed in related derivatives such as 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine. The integration of the azido functionality introduces additional electronic effects and reactivity patterns that distinguish this compound from other pyrazolo[3,4-d]pyrimidine derivatives. The phenyl substitution at the 1-position provides additional aromatic character and potential for further derivatization through electrophilic aromatic substitution reactions.
| Structural Feature | Description | Molecular Significance |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine core | Fused bicyclic aromatic system | Provides structural rigidity and electron distribution |
| 1-Phenyl substitution | Aromatic ring at nitrogen-1 | Enhances π-π stacking potential and lipophilicity |
| 4-Azido group | Linear trinitrogen functionality | Introduces reactive site for click chemistry and cycloaddition |
| Overall planarity | Coplanar arrangement of ring systems | Facilitates intermolecular interactions and biological activity |
Historical Context in Heterocyclic Chemistry
The development of pyrazolo[3,4-d]pyrimidine chemistry has evolved significantly since the initial recognition of these compounds as biologically relevant heterocycles. Historical investigations into this class of compounds were initially motivated by their structural similarity to naturally occurring purines, which led researchers to explore their potential as purine analogs and kinase inhibitors. The foundational work in pyrazolo[3,4-d]pyrimidine synthesis established various methodological approaches that continue to influence contemporary synthetic strategies.
Early synthetic methodologies for pyrazolo[3,4-d]pyrimidine derivatives typically involved multi-step processes starting from simpler heterocyclic precursors. One significant advancement was the development of four-component one-pot synthetic strategies, which demonstrated the feasibility of constructing the bicyclic framework through the condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols. These methodological innovations represented a departure from traditional stepwise approaches and provided more efficient access to diversely substituted pyrazolo[3,4-d]pyrimidine derivatives.
The historical progression of pyrazolo[3,4-d]pyrimidine research has been marked by increasing sophistication in both synthetic methodology and application-oriented studies. Recent developments have focused on the preparation of compounds with specific substitution patterns designed to target particular biological pathways. For example, systematic investigations of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have revealed structure-activity relationships relevant to epidermal growth factor receptor tyrosine kinase inhibition. These studies demonstrated that modifications at the 4-position significantly influence biological activity, providing important guidance for the design of new derivatives.
The emergence of azido-functionalized pyrazolo[3,4-d]pyrimidine derivatives represents a more recent development in this field, reflecting the growing interest in compounds that can participate in bioorthogonal chemistry reactions. The azido functional group has gained prominence in chemical biology applications due to its compatibility with living systems and its ability to undergo selective reactions such as copper-catalyzed azide-alkyne cycloaddition. The incorporation of azido functionality into the pyrazolo[3,4-d]pyrimidine scaffold thus represents a convergence of traditional heterocyclic chemistry with modern bioorthogonal reaction strategies.
Significance of Azido Functionalization in Pyrazolo[3,4-d]pyrimidine Derivatives
The introduction of azido functionality into the pyrazolo[3,4-d]pyrimidine framework represents a strategic modification that significantly expands the chemical utility and potential applications of these heterocyclic compounds. Azido groups are characterized by their linear geometry and high nitrogen content, which contribute to unique reactivity patterns that are not observed with other common functional groups. The azido moiety serves as a versatile chemical handle that can participate in various transformation reactions while maintaining stability under physiological conditions.
The significance of azido functionalization extends beyond simple structural modification to encompass fundamental changes in the compound's chemical behavior and potential applications. Azido groups are well-known for their participation in cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reactivity profile makes azido-functionalized pyrazolo[3,4-d]pyrimidines valuable building blocks for the construction of more complex molecular architectures through click chemistry approaches. The bioorthogonal nature of azide-alkyne cycloaddition reactions enables the selective modification of these compounds in complex biological environments without interference from endogenous biomolecules.
The electronic effects of azido substitution on the pyrazolo[3,4-d]pyrimidine core are particularly noteworthy. The azido group functions as an electron-withdrawing substituent, which can influence the electron density distribution throughout the bicyclic system. This electronic perturbation may affect the compound's interaction with biological targets, particularly in cases where π-π stacking or hydrogen bonding interactions are important for activity. Comparative studies of pyrazolo[3,4-d]pyrimidine derivatives have shown that substitution patterns significantly influence biological activity, with compounds such as 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine demonstrating potent epidermal growth factor receptor inhibitory activity.
| Azido Group Property | Chemical Consequence | Potential Application |
|---|---|---|
| Linear geometry | Minimal steric hindrance | Preserved binding affinity to biological targets |
| High nitrogen content | Electron-withdrawing effect | Modified electronic properties of the heterocycle |
| Cycloaddition reactivity | Click chemistry compatibility | Bioconjugation and derivatization reactions |
| Bioorthogonal behavior | Selective reactivity in biological systems | In vivo chemical modifications |
The synthetic accessibility of azido-functionalized pyrazolo[3,4-d]pyrimidine derivatives has been enhanced by the development of efficient methodologies for azido group introduction. Contemporary synthetic approaches often employ nucleophilic substitution reactions using sodium azide or related reagents to install the azido functionality at appropriate positions on the heterocyclic framework. The successful synthesis of diverse pyrazolo[3,4-d]pyrimidine derivatives through multi-component condensation reactions has demonstrated the feasibility of incorporating various functional groups, including azido substituents, into these molecular scaffolds.
Properties
IUPAC Name |
4-azido-1-phenylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N7/c12-17-16-10-9-6-15-18(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAKLKRWGQVBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-azido-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with sodium azide in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction typically proceeds through a nucleophilic substitution mechanism, where the azide ion replaces the chlorine atom to form the desired azido compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Cyano Group Hydrolysis
The electron-deficient cyano group (-CN) at the 4-position of the benzamide can undergo hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis : Forms a carboxylic acid (-COOH) via intermediate amide stages.
-
Basic Hydrolysis : Yields an amide (-CONH₂) or carboxylate salt, depending on reaction conditions.
Example Conditions :
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.), reflux | 4-carboxybenzamide derivative | |
| Alkaline Hydrolysis | NaOH (aq.), Δ | 4-carbamoylbenzamide or sodium carboxylate |
Amide Bond Cleavage
The benzamide’s -NHCO- linkage is susceptible to hydrolysis:
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Acidic Cleavage : Produces benzoic acid and an amine derivative.
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Basic Cleavage : Generates a carboxylate salt and ammonia/amine.
Electrophilic Substitution on Thiophene
The thiophen-3-yl group undergoes electrophilic substitution at the α-positions (C2 and C5):
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Nitration : HNO₃/H₂SO₄ introduces a nitro group.
-
Halogenation : Cl₂ or Br₂ in FeCl₃ yields 2-halo-thiophene derivatives.
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Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group.
Reactivity Trends :
| Electrophile | Position | Product | Notes |
|---|---|---|---|
| NO₂⁺ | C2 or C5 | 3-(2/5-nitrothiophenyl) derivative | Meta-directing effects |
| Br₂ | C2 | 3-(2-bromothiophenyl) derivative | Requires Lewis acid catalyst |
Tetrahydro-2H-pyran Ring Modifications
The tetrahydro-2H-pyran ring participates in:
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Ring-Opening : Acidic conditions (e.g., H₃O⁺) cleave the ether linkage, yielding diol intermediates.
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Oxidation : Strong oxidants (e.g., KMnO₄) convert the ring to a ket
Scientific Research Applications
Antitumor Activity
Numerous studies have investigated the antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives, including 4-azido-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
- In vitro Studies : Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold were evaluated against breast (MCF-7) and lung (A-549) cancer cell lines, demonstrating inhibition rates ranging from 41% to 91% against EGFR tyrosine kinase activity .
- Mechanism of Action : The binding mode of these compounds to the ATP-binding site of EGFR was elucidated through molecular docking studies. Notably, specific interactions such as hydrogen bonding with critical residues were identified, which are essential for their inhibitory activity .
| Compound | Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| 5a | MCF-7 | 41 | - |
| 6b | A-549 | 91 | - |
| 12b | A549 | - | 8.21 |
| 12b | HCT-116 | - | 19.56 |
Inhibition of Epidermal Growth Factor Receptor (EGFR)
The inhibition of EGFR is a critical pathway in cancer therapy due to its role in tumor proliferation and survival.
- Recent Discoveries : Recent studies have synthesized new derivatives of pyrazolo[3,4-d]pyrimidine that function as potent EGFR inhibitors. For example, compound 12b was highlighted for its impressive IC50 values against both wild-type and mutant forms of EGFR, indicating its potential as a therapeutic agent in resistant cancer types .
- Structure-Activity Relationship (SAR) : The design of these compounds often involves modifications to enhance their binding affinity and selectivity for EGFR. The incorporation of various substituents has been shown to significantly impact their pharmacological profiles .
Antiviral Applications
Emerging research suggests that pyrazolo[3,4-d]pyrimidine derivatives may also possess antiviral properties.
Mechanism of Action
The mechanism of action of 4-azido-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. As a CDK2 inhibitor, the compound binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and thereby inhibiting the cell cycle progression. This leads to the induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, contributing to its inhibitory activity.
Comparison with Similar Compounds
Key Observations :
- 4-Amino derivatives are synthesized via nucleophilic substitution under mild conditions (e.g., hydrazine hydrate at reflux) . The amino group enhances solubility and enables further functionalization through Schiff base formation .
- 4-Hydrazinyl analogs exhibit similar synthetic routes but form hydrazone derivatives upon reaction with aldehydes/ketones, as demonstrated in .
- 4-Chloro derivatives act as intermediates for introducing diverse substituents (e.g., amino, azide) via nucleophilic substitution .
Spectral and Physicochemical Properties
Key Insights :
- The azide group’s IR signature (~2100 cm⁻¹) distinguishes it from amino/hydrazinyl analogs .
- 4-Amino and 4-hydrazinyl derivatives show NH-related NMR signals, absent in the azide analog .
- Azides are less polar than amino groups, reducing aqueous solubility but enhancing membrane permeability.
Reactivity and Functionalization
- 4-Amino Derivatives: Participate in condensation reactions (e.g., with aldehydes to form imines) and act as nucleophiles in alkylation/acylation .
- 4-Hydrazinyl Derivatives : Form hydrazones with carbonyl compounds, enabling access to fused heterocycles (e.g., triazoles) .
- 4-Chloro Derivatives : Serve as intermediates for Suzuki couplings or nucleophilic substitutions .
- 4-Azido Derivatives: Enable CuAAC for bioconjugation or polymer chemistry. The azide group is less nucleophilic than amino/hydrazinyl groups but highly reactive in click reactions.
Biological Activity
4-Azido-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core structure with an azido group at the 4-position and a phenyl substituent at the 1-position. Its unique structure contributes to its diverse biological activities.
Antitumor Activity
Several studies have evaluated the antitumor potential of 4-azido-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives:
- In vitro Studies : A series of derivatives were synthesized and tested against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). Compounds demonstrated significant cytotoxicity, with some achieving over 90% inhibition of cell proliferation at optimal concentrations .
| Compound | Cell Line | % Inhibition |
|---|---|---|
| 6b | MCF-7 | 91% |
| 5a | A-549 | 85% |
| 9f | MCF-7 | 78% |
The mechanism by which these compounds exert their antitumor effects involves inhibition of key signaling pathways:
- EGFR Tyrosine Kinase Inhibition : Compounds such as 6b showed strong inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in many cancers. Molecular docking studies revealed binding interactions that stabilize the compound within the ATP-binding site of EGFR .
Other Biological Activities
Beyond anticancer properties, derivatives of this compound have also been investigated for:
- Antimicrobial Activity : Some derivatives exhibited significant antibacterial and antifungal properties, indicating their potential use in treating infectious diseases .
- Anti-inflammatory Effects : Research has highlighted anti-inflammatory activities, suggesting that these compounds may modulate inflammatory pathways effectively .
Study on Antitumor Efficacy
A notable study synthesized multiple derivatives of 4-azido-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and assessed their efficacy against breast cancer cells. The study found that:
- Compounds with electron-withdrawing groups at specific positions exhibited enhanced cytotoxicity.
- The most potent compound induced apoptosis through caspase activation pathways .
Comparative Analysis with Other Pyrazole Derivatives
In comparative studies, 4-azido derivatives were found to be more effective than traditional chemotherapeutic agents like cisplatin in certain cell lines. This highlights their potential as alternative therapeutic agents .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives like 4-azido-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine?
- Methodology : Synthesis often involves coupling aryl boronic acids (e.g., 4-chlorophenylboronic acid) with pyrazolo[3,4-d]pyrimidine precursors under Suzuki-Miyaura cross-coupling conditions. Base selection (e.g., Na₂CO₃) and purification via flash column chromatography followed by preparative RP-HPLC are critical for yield optimization. For azido derivatives, post-synthetic modification via nucleophilic substitution or click chemistry is common .
- Key Data : Typical yields range from 40% to 50%, with purity confirmed by ¹H/¹³C NMR and HRMS .
Q. How is structural characterization performed for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodology : ¹H NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and ¹³C NMR (e.g., δ 145–160 ppm for pyrimidine carbons) are standard. HRMS (e.g., [M+H]⁺) and HMBC correlations confirm regiochemistry, particularly N-1 vs. N-2 glycosylation .
Q. What biological activities are reported for pyrazolo[3,4-d]pyrimidine analogs?
- Methodology : Anti-parasitic activity (e.g., Trypanosoma cruzi) is assessed via in vitro cell viability assays (e.g., PrestoBlue®) and in vivo murine models. Kinase inhibition (e.g., EGFR) is evaluated using enzymatic assays (IC₅₀ values <10 nM) .
Advanced Research Questions
Q. How can regiochemical challenges in pyrazolo[3,4-d]pyrimidine synthesis be resolved?
- Methodology : HMBC NMR is critical to distinguish N-1 vs. N-2 glycosylation. For example, absence of H-1’–C-3 coupling in HMBC confirms N-1 regiochemistry. TLC monitoring during glycosylation (e.g., using non-polar vs. polar solvents) helps isolate correct isomers .
- Data Contradiction : Attempts to convert intermediates into 6-oxo analogs (e.g., via NaOH treatment) may fail due to glycosidic bond cleavage, necessitating alternative protecting groups or reaction conditions .
Q. What structure-activity relationships (SAR) guide pyrazolo[3,4-d]pyrimidine design for anti-parasitic activity?
- Methodology : Substituent screening at the 7-position (e.g., 4-chlorophenyl, methyl) reveals that bulky groups (e.g., 4-chlorophenyl) enhance T. cruzi inhibition (EC₅₀ <1 µM) but reduce selectivity if hydrophobicity increases. Removal of 3’-OH decreases activity 2- to 3-fold, highlighting the importance of ribose moiety interactions .
- Key Finding : 4-Azido derivatives exhibit metabolic stability (100% parent compound retained after 60 min in liver microsomes), supporting in vivo use .
Q. How are kinase inhibition mechanisms validated for pyrazolo[3,4-d]pyrimidines?
- Methodology : Competitive ATP-binding assays (e.g., EGFR kinase IC₅₀ <10 nM) and cellular tyrosine phosphorylation inhibition (IC₅₀ <50 nM) confirm target engagement. Selectivity is validated against non-receptor kinases (e.g., c-Src, PKCα) using kinase profiling panels .
Q. What strategies optimize in vivo efficacy of pyrazolo[3,4-d]pyrimidines?
- Methodology : Pharmacokinetic studies in murine models (e.g., oral bioavailability >50%) guide dosing regimens. For anti-parasitic studies, compounds are administered orally (e.g., 10% Tween 80 in water) over 5 days post-infection, with parasite burden quantified via blood smears .
Analytical and Methodological Considerations
Q. How is metabolic stability assessed for pyrazolo[3,4-d]pyrimidines?
- Methodology : Incubation with liver microsomes (mouse/human) and NADPH/UGT cofactors at 37°C. Quantification via LC-MS/MS confirms parent compound retention (e.g., 100% after 60 min for compound 44) .
Q. What in vitro models are used for cytotoxicity profiling?
- Methodology : MRC-5SV2 fibroblasts or primary mouse macrophages (PMM) are treated with compounds (up to 64 µM), with viability assessed via resazurin fluorescence (λex 550 nm, λem 590 nm). CC₅₀ values >100 µM indicate low cytotoxicity .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
